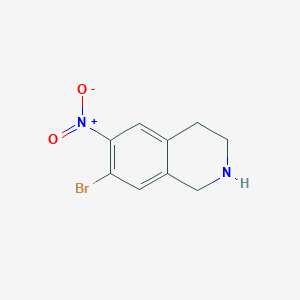
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline
概要
説明
The compound 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative. While the specific compound is not directly mentioned in the provided papers, related brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating the potential biological relevance and natural occurrence of similar compounds .
Synthesis Analysis
The synthesis of related brominated tetrahydroisoquinolines has been achieved through semisynthesis using brominated tyrosine derivatives as starting materials. For example, compounds similar to 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline were semisynthesized from a brominated tyrosine derivative identified as compound 4 in the study . Another synthesis approach for a related compound, 6-Bromo-1,2,3,4-tetrahydroisoquinoline, involved lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process, with subsequent removal of the tert-butyl group . These methods could potentially be adapted for the synthesis of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a bromine atom and other functional groups attached to the tetrahydroisoquinoline core. The structure determination of these compounds is typically carried out using spectroscopic methods such as high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . These techniques would be essential for confirming the structure of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Chemical Reactions Analysis
The chemical reactivity of brominated tetrahydroisoquinolines can be inferred from their functional groups. The presence of a bromine atom suggests potential for nucleophilic substitution reactions, while the nitro group could be involved in reduction reactions or serve as an electrophile in aromatic substitution. The specific chemical reactions of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated tetrahydroisoquinolines would include their solubility, melting point, and stability, which are influenced by the presence of bromine and other substituents. The polar fractions of an ethanolic extract from Rhodomela confervoides were used to isolate similar compounds, suggesting that these compounds have some degree of solubility in polar solvents . The exact properties of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline would require empirical determination.
科学的研究の応用
Synthesis and Chemical Properties
Convenient Synthesis Techniques
Researchers have developed methods for synthesizing derivatives of 7-bromo-1,2,3,4-tetrahydroisoquinoline, highlighting its significance as an intermediate in chemical synthesis. For instance, a method involving lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination, facilitates the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds, emphasizing its versatility in organic synthesis (Zlatoidský & Gabos, 2009).
Novel Synthetic Approaches
Another study focuses on the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes to afford tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, demonstrating the compound's role in the synthesis of complex nitrogen-containing heterocycles, which could have implications in drug development and materials science (Voskressensky et al., 2010).
Biochemical Applications
Enzyme Inhibition Studies
A study on 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines, including 7-bromo derivatives, evaluated their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) and affinity for the alpha2-adrenoceptor. This research provides insights into the biochemical activity of such compounds and their potential therapeutic applications, particularly in the context of neurological disorders (Grunewald et al., 2005).
Local Anesthetic Activity and Toxicity Evaluation
In a recent study, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, potentially including 7-bromo derivatives, was synthesized and their local anesthetic activity and acute toxicity were evaluated. This research underscores the compound's potential in developing new anesthetics with improved safety profiles, highlighting the importance of structural modifications to enhance therapeutic value while minimizing toxicity (Azamatov et al., 2023).
Safety and Hazards
作用機序
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
THIQs are known to exert diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and require specific delivery methods for effective use.
Result of Action
As a THIQ, it may have diverse biological activities, but specific effects would depend on its exact mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it is incompatible with oxidizing agents . Its insolubility in water could also affect its behavior in different environments .
特性
IUPAC Name |
7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIZUKAIRKGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

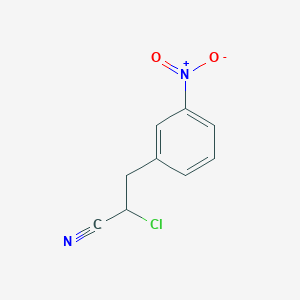


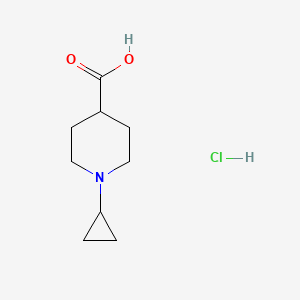
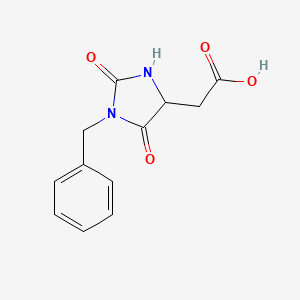
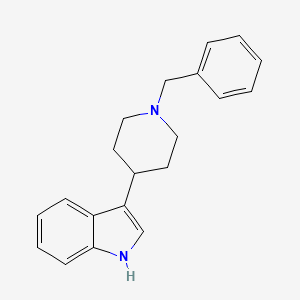
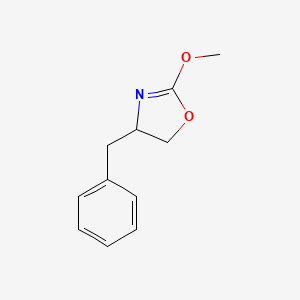
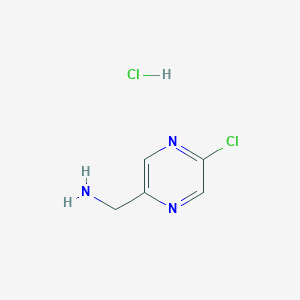
![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)
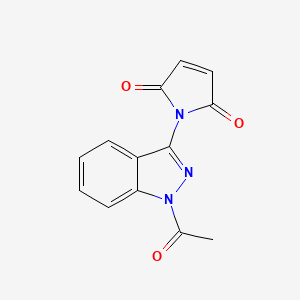
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)
